molecular formula C10H6ClF3O B14264719 4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one CAS No. 136000-03-8

4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one

Cat. No.: B14264719
CAS No.: 136000-03-8
M. Wt: 234.60 g/mol
InChI Key: QNULORDXHYUWHJ-UHFFFAOYSA-N
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Description

4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one is an organic compound that features a trifluoromethyl group, a phenyl group, and a chloro substituent on a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-en-2-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like dichloromethane or chloroform to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Addition: Reagents such as hydrogen bromide or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Addition: Formation of bromo or hydroxy derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one is unique due to the combination of its trifluoromethyl, phenyl, and chloro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

136000-03-8

Molecular Formula

C10H6ClF3O

Molecular Weight

234.60 g/mol

IUPAC Name

4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one

InChI

InChI=1S/C10H6ClF3O/c11-8(6-9(15)10(12,13)14)7-4-2-1-3-5-7/h1-6H

InChI Key

QNULORDXHYUWHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)Cl

Origin of Product

United States

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